DL-Leucine-N-FMOC-d10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

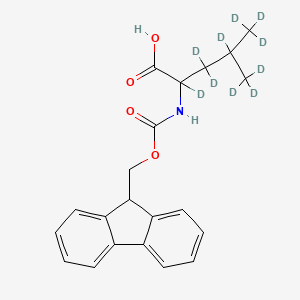

Structure

3D Structure

特性

分子式 |

C21H23NO4 |

|---|---|

分子量 |

363.5 g/mol |

IUPAC名 |

2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3,2D3,11D2,13D,19D |

InChIキー |

CBPJQFCAFFNICX-HFYICCPRSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

Foundational & Exploratory

The Dual Utility of DL-Leucine-N-FMOC-d10 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DL-Leucine-N-FMOC-d10, a deuterated and protected form of the essential amino acid leucine (B10760876), has emerged as a critical tool in modern biomedical and pharmaceutical research. Its unique isotopic and chemical properties lend it to two primary, high-impact applications: as a robust internal standard for precise quantification in mass spectrometry-based proteomics and metabolomics, and as a building block for the synthesis of stable isotope-labeled peptides. This technical guide provides an in-depth exploration of these applications, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications of this compound

The strategic incorporation of ten deuterium (B1214612) atoms (d10) into the leucine molecule imparts a significant mass shift without altering its chemical reactivity, making it an ideal internal standard for isotope dilution mass spectrometry. The 9-fluorenylmethyloxycarbonyl (FMOC) protecting group on the amine function allows for its direct use in solid-phase peptide synthesis (SPPS), enabling the creation of custom-labeled peptides for use in quantitative proteomics.

Physicochemical and Isotopic Properties

A comprehensive understanding of the physical and isotopic characteristics of this compound is fundamental to its effective application.

| Property | Value |

| Molecular Formula | C₂₁H₁₃D₁₀NO₄ |

| Molecular Weight | 363.47 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF and NMP |

Application 1: Internal Standard for Quantitative Analysis by LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in mass spectrometry, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[1] this compound, after removal of the FMOC group, or its unlabeled counterpart, is an excellent internal standard for the quantification of leucine in biological matrices such as plasma.[2][3][4]

Experimental Protocol: Quantification of Leucine in Human Plasma using Isotope Dilution LC-MS/MS

This protocol outlines a typical workflow for the analysis of leucine in human plasma using a deuterated internal standard.

1. Sample Preparation:

-

Thaw plasma samples, calibrators, and quality control samples at room temperature.

-

In a microcentrifuge tube, combine 50 µL of plasma with 50 µL of an internal standard working solution (containing a known concentration of DL-Leucine-d10 in a suitable solvent).

-

Add 400 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[4][5]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) is commonly used.[4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Leucine (Analyte): m/z 132.1 → 86.1[6]

-

Leucine-d10 (Internal Standard): m/z 142.2 → 96.2 (calculated based on d10 labeling)

-

-

3. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (leucine) to the peak area of the internal standard (leucine-d10) against the concentration of the calibrators.

-

The concentration of leucine in the unknown samples is then determined from this calibration curve.

Method Validation Parameters

The following table summarizes typical performance characteristics for the quantification of amino acids in plasma using an isotope dilution LC-MS/MS method.

| Parameter | Typical Value |

| Linearity (R²) | ≥0.99[7] |

| Intra-day Precision (%RSD) | <15%[7][8] |

| Inter-day Precision (%RSD) | <15%[7][8] |

| Accuracy (% Recovery) | 85-115%[4][7] |

| Limit of Quantification (LOQ) | 0.65 - 173.44 µM (Analyte dependent)[7] |

Workflow for Leucine Quantification

References

- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. lcms.cz [lcms.cz]

DL-Leucine-N-FMOC-d10: A Technical Guide for Researchers

An in-depth examination of the chemical properties, structure, and applications of the deuterated, protected amino acid, DL-Leucine-N-FMOC-d10, for use in advanced research and drug development.

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled and protected form of the amino acid leucine (B10760876). It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling in analytical and metabolic studies. This document details the compound's chemical and physical properties, structure, and provides protocols for its application as an internal standard in mass spectrometry and as a tracer in metabolic investigations.

Core Chemical Properties and Structure

This compound is a synthetic derivative of the essential amino acid leucine, modified in two significant ways: deuteration and the addition of a protecting group. The "DL" designation indicates a racemic mixture of both D and L stereoisomers. The "d10" signifies that ten hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. The "N-FMOC" refers to the 9-fluorenylmethoxycarbonyl group attached to the nitrogen of the amino acid's alpha-amino group, a common strategy in peptide synthesis to prevent unwanted reactions.

The primary utility of this compound lies in its application in isotope dilution mass spectrometry, where its near-identical chemical behavior to its endogenous, non-labeled counterpart, coupled with its distinct mass, allows for precise quantification.

Chemical Structure

The molecular structure of this compound consists of the core leucine structure with the isobutyl side chain, where the hydrogen atoms have been substituted with deuterium. The FMOC group is attached to the alpha-amino group.

Molecular Formula: C₂₁H₁₃D₁₀NO₄

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 363.47 g/mol |

| Exact Mass | 363.22 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | ≥95% (by HPLC) |

| Synonyms | FMOC-DL-leucine-d10, FMOC-DL-Leu-OH-d10 |

| Unlabeled CAS Number | 126727-03-5 |

Experimental Applications and Protocols

The unique properties of this compound make it an invaluable tool in several advanced analytical and research applications, primarily in quantitative proteomics and metabolomics.

Use as an Internal Standard in LC-MS

Deuterated compounds are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] By adding a known quantity of this compound to a sample at an early stage of preparation, it can be used to accurately quantify the amount of endogenous leucine. The deuterated standard co-elutes with the natural analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and highly accurate quantification.[1]

This protocol outlines a general procedure for the quantification of leucine in a plasma sample using this compound as an internal standard.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled DL-Leucine in a suitable solvent (e.g., 70% ethanol).

-

Prepare a stock solution of this compound at a known concentration in the same solvent.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard stock solution.

-

Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable chromatography column and gradient to achieve separation of leucine.

-

Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both unlabeled leucine and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

-

Determine the concentration of leucine in the sample by comparing its peak area ratio to the calibration curve.

-

Metabolic Labeling and Pathway Tracing

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique in quantitative proteomics.[2] While this compound is protected and thus not directly suitable for metabolic incorporation in its delivered form, the underlying principle of using deuterated amino acids is central to tracing metabolic pathways. Once the FMOC group is removed, the deuterated leucine can be used in cell culture to be incorporated into newly synthesized proteins. By analyzing the proteome via mass spectrometry, researchers can differentiate between pre-existing and newly synthesized proteins, allowing for the study of protein turnover and metabolic flux.

The catabolism of leucine is a significant metabolic pathway. Leucine is a ketogenic amino acid, meaning its degradation produces ketone bodies. The pathway begins with a transamination reaction to form α-ketoisocaproate (KIC), which is then further metabolized.[3][4]

Role of the FMOC Protecting Group in Synthesis

The 9-fluorenylmethoxycarbonyl (FMOC) group is a crucial component in solid-phase peptide synthesis (SPPS).[5][6] It protects the alpha-amino group of the amino acid, preventing it from reacting during the formation of peptide bonds.[6] The FMOC group is stable under acidic conditions but is readily removed by a mild base, typically piperidine. This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise addition of amino acids to build a peptide chain.

The workflow for SPPS using FMOC-protected amino acids is a cyclical process.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to DL-Leucine-N-FMOC-d10: Sourcing and Application in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Leucine-N-FMOC-d10, a deuterated and protected form of the essential amino acid leucine (B10760876). This isotopically labeled compound serves as a valuable tool in various research applications, particularly in quantitative proteomics and as an internal standard for mass spectrometry-based analyses. This document outlines its suppliers, purchasing options, and provides a representative experimental workflow for its application.

Supplier and Purchasing Options for this compound

For researchers looking to procure this compound, several reputable suppliers offer this compound. The following table summarizes the key quantitative data and purchasing information from various vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | Catalog No. | Purity/Isotopic Enrichment | Molecular Weight | Available Quantities |

| BOC Sciences | DL-Leucine-d10-N-FMOC | Not specified | 95% by HPLC; 98 atom % D[] | 363.48[] | Inquire for details |

| C/D/N Isotopes | DL-Leucine-d10-N-FMOC | D-5753 | 98 atom % D | 363.48 | 0.1 g, 0.25 g |

| Cambridge Isotope Laboratories, Inc. | L-Leucine-N-Fmoc (D₁₀, 98%) | DLM-7575 | 98% Chemical Purity[2][3] | 363.47[2][3] | 0.25 g[2][3] |

| Sigma-Aldrich | Fmoc-Leu-OH-d10 | Not specified | 98 atom % D, 99% (CP)[4] | 363.47[4] | Inquire for details |

| MedChemExpress | Fmoc-leucine-d10 | HY-115933S | Not specified | 363.48 | Inquire for details |

| Fisher Scientific (Distributor for Cambridge Isotope Laboratories) | L-LEUCINE-N-FMOC (D10, 98%), 0.25 G | 50-163-1194[5] | 98%[5] | Not specified | 0.25 g[5] |

Note: Some suppliers list the L-isomer, L-Leucine-N-Fmoc (D₁₀, 98%), which is a common alternative for stereospecific applications.

Core Applications and Methodologies

This compound, as a stable isotope-labeled amino acid, is primarily utilized as an internal standard in quantitative analytical methods. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from the naturally occurring (light) leucine in a sample when analyzed by mass spectrometry (MS). The FMOC (9-fluorenylmethyloxycarbonyl) protecting group is standard in solid-phase peptide synthesis, though it would typically be removed before the final analysis of the free amino acid.

Representative Experimental Protocol: Quantification of Leucine in a Biological Sample using LC-MS/MS with a Labeled Internal Standard

This protocol describes a general method for quantifying the concentration of leucine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Biological sample (e.g., plasma, cell lysate)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

Mobile phases for liquid chromatography (e.g., Phase A: Water with 0.1% formic acid; Phase B: Acetonitrile with 0.1% formic acid)

-

LC-MS/MS system

2. Sample Preparation: a. Thaw biological samples on ice. b. Aliquot a known volume of the sample (e.g., 100 µL) into a microcentrifuge tube. c. Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument's detector. d. Vortex the sample to ensure thorough mixing. e. Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to the sample to precipitate proteins. f. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins. g. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Inject the prepared sample supernatant onto the LC-MS/MS system. b. Perform chromatographic separation using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution with the mobile phases. c. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous (light) leucine and the deuterated (heavy) internal standard.

4. Data Analysis: a. Integrate the peak areas for both the endogenous leucine and the this compound internal standard. b. Calculate the ratio of the peak area of the endogenous leucine to the peak area of the internal standard. c. Determine the concentration of the endogenous leucine in the sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled leucine.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for using a labeled internal standard and a conceptual diagram of its role in quantitative mass spectrometry.

Caption: General workflow for sample preparation and analysis using a labeled internal standard.

Caption: Conceptual diagram of quantitative analysis using a stable isotope-labeled internal standard.

References

- 2. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Leucine-ð-Fmoc (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-7575-0.25 [isotope.com]

- 4. Fmoc-Leu-OH-d10 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cambridge Isotope Laboratories L-LEUCINE-N-FMOC (D10, 98%), 0.25 G, Quantity: | Fisher Scientific [fishersci.com]

Synthesis and Isotopic Purity of DL-Leucine-N-FMOC-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of DL-Leucine-N-FMOC-d10, a deuterated amino acid derivative crucial for various applications in proteomics, metabolomics, and drug development. This document details the synthetic pathways, methods for N-FMOC protection, and analytical techniques for determining isotopic enrichment, presenting quantitative data in a structured format and illustrating workflows with clear diagrams.

Introduction

Deuterium-labeled compounds, such as DL-Leucine-d10, are invaluable tools in modern scientific research. The incorporation of deuterium (B1214612) in place of hydrogen atoms provides a stable isotopic label that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, with its amine group protected by the fluorenylmethyloxycarbonyl (Fmoc) group, is particularly suited for use in solid-phase peptide synthesis (SPPS) and as an internal standard in quantitative analytical methods. The precise knowledge of its synthesis and isotopic purity is paramount for the accuracy and reliability of experimental results.

Synthesis of DL-Leucine-d10

The synthesis of DL-Leucine-d10 can be achieved through several methods, primarily involving hydrogen-deuterium exchange reactions or the use of deuterated starting materials.

Hydrogen-Deuterium Exchange

One common approach is the direct exchange of hydrogen atoms with deuterium in unlabeled DL-leucine. This is typically achieved by heating the amino acid in the presence of a deuterium source, such as deuterium oxide (D₂O), often with a catalyst.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

-

Preparation: In a sealed reaction vessel, dissolve DL-Leucine in D₂O.

-

Catalyst Addition: Add a suitable catalyst, such as a platinum or palladium catalyst (e.g., Pd/C).

-

Reaction: Heat the mixture under pressure and vigorous stirring for an extended period (e.g., 24-72 hours) at an elevated temperature (e.g., 100-150 °C).

-

Work-up: After cooling, the catalyst is removed by filtration. The D₂O is evaporated under reduced pressure.

-

Purification: The resulting deuterated DL-Leucine is purified by recrystallization.

Synthesis from Deuterated Precursors

A more controlled method involves the use of deuterated starting materials in a multi-step chemical synthesis. This approach often provides higher and more specific isotopic enrichment. For the synthesis of DL-Leucine-d10, a plausible route starts from a deuterated isovaleric acid derivative.

Experimental Protocol: Synthesis from Deuterated Isovaleric Acid

-

Bromination: Deuterated isovaleric acid (isovaleric acid-d9) is subjected to α-bromination using N-bromosuccinimide (NBS) and a radical initiator to yield α-bromo-isovaleric acid-d9.

-

Amination: The resulting α-bromo acid is then aminated using ammonia (B1221849) or a suitable nitrogen source to introduce the amino group at the α-position, yielding DL-Leucine-d10.

-

Purification: The final product is purified through crystallization or chromatography.

N-FMOC Protection of DL-Leucine-d10

The protection of the amino group of DL-Leucine-d10 with the Fmoc group is a critical step for its use in peptide synthesis. This reaction is typically carried out under basic conditions using Fmoc-Cl or Fmoc-OSu as the protecting agent.[1][2][3]

Experimental Protocol: N-FMOC Protection

-

Dissolution: Dissolve DL-Leucine-d10 in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

-

Fmoc Reagent Addition: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) to the amino acid solution with vigorous stirring at a low temperature (0-5 °C).

-

Reaction: Allow the reaction to proceed for several hours at room temperature.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the N-FMOC protected amino acid.

-

Extraction and Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[4]

Isotopic Purity Determination

The accurate determination of the isotopic purity of this compound is essential for its application as an internal standard. The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS), is a powerful tool for assessing isotopic enrichment.[5] By analyzing the full scan mass spectrum, the relative abundance of the different isotopologues (d0 to d10) can be determined.

Experimental Protocol: LC-ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatography: Inject the sample into an LC system coupled to a high-resolution mass spectrometer. Use a suitable reversed-phase column to achieve chromatographic separation.

-

Mass Spectrometry: Acquire full scan mass spectra in the appropriate mass range.

-

Data Analysis: Extract the ion chromatograms for the molecular ions of all possible isotopologues (M, M+1, M+2, ... M+10). Integrate the peak areas of each isotopic ion to calculate the percentage of each isotopologue and thereby the overall isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the isotopic purity. A combination of ¹H and ²H NMR is often employed for accurate determination.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum. The disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling. The residual proton signals can be integrated to quantify the level of deuteration.

-

²H NMR: Acquire a ²H NMR spectrum. The presence of signals in the ²H spectrum at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration. The integrals of these signals can be used to determine the relative abundance of deuterium at each site.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | [8] |

| Molecular Weight | 363.48 g/mol | [8] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | N/A |

Table 2: Purity Specifications

| Parameter | Specification | Reference |

| Chemical Purity (by HPLC) | ≥ 95% | [8] |

| Isotopic Purity (atom % D) | ≥ 98% | [8] |

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for isotopic purity determination.

References

- 1. scielo.br [scielo.br]

- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: DL-Leucine-N-FMOC-d10 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Product Identification and Properties

DL-Leucine-N-FMOC-d10 is a stable isotope-labeled amino acid used in various research applications, particularly in mass spectrometry-based proteomics and as a building block in peptide synthesis.

| Property | Data |

| Chemical Name | DL-Leucine-d10-N-FMOC |

| Synonyms | FMOC-DL-leucine-d10; FMOC-DL-Leu-OH-d10 |

| Molecular Formula | (CD3)2CDCD2CD(NH-FMOC)COOH |

| Molecular Weight | Approximately 363.48 g/mol |

| Isotopic Enrichment | 98 atom % D |

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥95% |

Hazard Identification and Safety Precautions

While specific hazard data for this compound is limited, the following information is based on safety data for other Fmoc-protected amino acids. It is considered to have low hazardous potential.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed in large quantities.

Recommended Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile) and a laboratory coat. |

| Respiratory Protection | Use a dust mask or work in a well-ventilated area or fume hood. |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

| Aspect | Guideline |

| Handling | Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (+2°C to +8°C). Protect from light and moisture. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention if irritation persists. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention if a large amount is swallowed or if symptoms develop. |

Experimental Protocols: General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis. The following is a generalized workflow.

-

Resin Preparation: Start with a suitable resin, pre-loaded with the first amino acid or ready for the coupling of the first amino acid.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Activation: In a separate vessel, activate the carboxylic acid group of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

-

Coupling: The activated this compound solution is added to the resin. The reaction is allowed to proceed for a specified time to ensure complete coupling.

-

Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

-

Repeat Cycle: The deprotection, washing, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Recommended handling, storage, and disposal procedures.

Caption: First aid procedures for different exposure routes.

Caption: General workflow for using this compound in SPPS.

A Technical Guide to Stable Isotope Labeling with DL-Leucine-N-FMOC-d10 for Chiral Amino Acid Quantification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for precise and accurate quantification of biomolecules. This technical guide details the principles and applications of DL-Leucine-N-FMOC-d10 , a deuterated internal standard designed for the sensitive quantification of D- and L-leucine enantiomers. The methodology leverages pre-column derivatization with 9-fluorenylmethyloxycarbonyl (FMOC) chloride, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This approach, known as Stable Isotope Dilution Analysis (SIDA), offers high specificity and accuracy by correcting for sample loss during preparation and variations in instrument response. This guide provides an in-depth overview of the core principles, a detailed experimental protocol, representative quantitative data, and the biological context for its application.

Core Principles

The quantification of leucine (B10760876) enantiomers using this compound is based on the Stable Isotope Dilution Analysis (SIDA) method. This technique is considered the gold standard for quantitative mass spectrometry.

-

Stable Isotope Labeling: The internal standard, this compound, is chemically identical to the FMOC-derivatized analyte (D- and L-leucine) but is heavier due to the incorporation of ten deuterium (B1214612) (d10) atoms.[1][2] This mass difference allows the mass spectrometer to distinguish between the endogenous analyte ("light") and the spiked-in internal standard ("heavy").[1]

-

Derivatization with FMOC-Cl: Amino acids like leucine are highly polar and often exhibit poor retention on standard reversed-phase chromatography columns.[3] To overcome this, a pre-column derivatization step using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is employed.[4] The FMOC group is a hydrophobic moiety that increases the retention of the amino acid on the column, leading to better chromatographic separation.[3]

-

Co-elution and Ratiometric Quantification: The heavy, labeled standard is spiked into the sample at a known concentration at the beginning of the workflow. It co-elutes with the light, endogenous analyte during chromatography. By measuring the ratio of the peak areas of the light analyte to the heavy standard, the exact concentration of the endogenous leucine enantiomer can be calculated, inherently correcting for any analyte loss during sample processing or variability in ionization efficiency.

The logical workflow for this quantification principle is outlined in the diagram below.

Data Presentation: Mass Spectrometry and Performance

Accurate quantification relies on the precise selection of precursor and product ion pairs for Multiple Reaction Monitoring (MRM) analysis. The table below provides the key mass-to-charge (m/z) ratios for FMOC-derivatized leucine and its d10-labeled counterpart.

| Analyte | Isotope Label | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Note |

| FMOC-D-Leucine / FMOC-L-Leucine | Light | 352.2 | 130.1 | Corresponds to the Leucine moiety |

| This compound | Heavy | 362.2 | 140.1 | Mass shift of +10 Da in both ions |

Note: The exact m/z values can vary slightly based on instrument calibration. The precursor ion is the deprotonated molecule [M-H]⁻ in negative ionization mode. The product ion results from the fragmentation of the FMOC group.

The analytical method demonstrates excellent performance characteristics, ensuring reliable and sensitive quantification across a range of concentrations.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.995 | Indicates a strong correlation between the measured signal ratio and the analyte concentration. |

| Limit of Detection (LOD) | ~0.5 - 1.0 pmol/mL | The lowest concentration of the analyte that can be reliably detected by the instrument.[5] |

| Limit of Quantification (LOQ) | ~2.0 - 2.5 pmol/mL | The lowest concentration that can be accurately and precisely quantified within defined limits.[6][7] |

Experimental Protocols & Workflow

This section provides a detailed methodology for the quantification of D- and L-leucine in a biological matrix (e.g., plasma) using this compound.

Materials and Reagents

-

This compound Internal Standard

-

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Boric acid buffer (e.g., 0.5 M, pH 9.0)

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Sample matrix (e.g., human plasma)

-

Microcentrifuge tubes, syringes, and 0.22 µm filters

Experimental Workflow Diagram

The complete experimental process from sample receipt to final data analysis is depicted below.

Step-by-Step Protocol

-

Sample Preparation & Protein Precipitation:

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add a precise volume of the this compound internal standard solution (concentration will depend on the expected analyte range).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

FMOC Derivatization:

-

To the supernatant, add 100 µL of 0.5 M borate buffer (pH 9.0).

-

Add 100 µL of a 5 mM FMOC-Cl solution in acetonitrile.[6]

-

Vortex immediately and incubate at room temperature for 20 minutes.[6]

-

To quench the reaction, add 20 µL of 1% formic acid in water.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Chromatography System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A chiral stationary phase column is required to separate D- and L-isomers (e.g., Astec CHIROBIOTIC, Daicel ChiralPak).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B (linear gradient)

-

15-17 min: 80% B (hold)

-

17-18 min: 80% to 20% B (return to initial)

-

18-25 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions: As specified in the data table above.

-

Optimize instrument parameters (e.g., capillary voltage, gas flows, collision energy) for maximum signal intensity.

-

-

Biological Significance and Application

The accurate quantification of D- and L-leucine is critical in various research fields, from neuroscience to metabolic studies. L-leucine is a well-known activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[6][8] Conversely, D-amino acids, once thought to be rare in mammals, are now recognized as important signaling molecules, particularly in the nervous system.[9][10]

L-Leucine and the mTOR Signaling Pathway

L-leucine acts as a critical signaling molecule that indicates amino acid sufficiency, leading to the activation of the mTORC1 complex. This activation promotes protein synthesis and cell growth. The ability to accurately measure L-leucine concentrations is vital for studies in metabolism, aging, and muscle physiology.[8]

D-Amino Acids and NMDA Receptor Signaling

D-amino acids such as D-serine are established co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[11][12] While the role of D-leucine is less defined, it has been shown to exert effects on the central nervous system, including providing protection against seizures.[13] The presence and concentration of D-amino acids can be indicative of physiological or pathological states, making their precise measurement crucial for neuroscience and disease biomarker research.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

A Researcher's In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic applications.[1][2] This method's popularity stems from its use of a mild, base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, an orthogonal protection scheme that minimizes side reactions and allows for the synthesis of complex peptide sequences.[3][4] This in-depth guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters of Fmoc-SPPS.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][4] The synthesis cycle consists of three primary steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This reveals a free primary or secondary amine, which will form the next peptide bond.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent. This activated amino acid is then added to the resin, where it reacts with the free amine of the resin-bound peptide to form a new peptide bond.[4][5]

-

Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents, byproducts, and unreacted amino acids, ensuring the purity of the growing peptide chain.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavenger molecules.[4][6]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS is a cycle of deprotection, activation, and coupling, followed by a final cleavage step.

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Core Chemical Transformations in Fmoc-SPPS

A deeper understanding of the chemical reactions occurring at each stage is vital for optimizing synthesis outcomes.

The core chemical transformations in Fmoc-SPPS.

Data Presentation: Quantitative Parameters in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | C-Terminus | Cleavage Condition | Mesh Size (Typical) | Application Notes |

| Wang Resin | Carboxylic Acid | 95% TFA | 100-200 | Standard choice for C-terminal acids; susceptible to racemization for some C-terminal residues.[1][7] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | 1-5% TFA in DCM | 100-200 | Ideal for protected peptide fragments due to mild cleavage conditions.[7] |

| Rink Amide Resin | Amide | 95% TFA | 100-200 | Standard choice for C-terminal amides.[1][7] |

| Sieber Amide Resin | Amide | 1% TFA in DCM | 200-400 | For protected peptide amides.[8] |

Table 2: Common Coupling Reagents

| Reagent | Full Name | Equivalents (Typical) | Activation Time | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3-5 | 1-5 min | Widely used, efficient, and cost-effective.[9][10] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 3-5 | 1-5 min | More reactive than HBTU, good for hindered couplings.[7][9] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 3-5 | 10 min | Classic combination, cost-effective, but can lead to insoluble urea (B33335) byproduct.[11] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 3-5 | 1-2 min | High efficiency, safer alternative to benzotriazole-based reagents.[9] |

Table 3: Deprotection and Cleavage Cocktails

| Process | Reagent Cocktail | Composition (v/v) | Reaction Time | Application |

| Fmoc Deprotection | Piperidine in DMF | 20% Piperidine in DMF | 5-20 min | Standard Fmoc removal.[3][7] |

| Cleavage (Standard) | Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 1-8 hours | General purpose, good for peptides with Arg, Met, Cys.[12][13] |

| Cleavage (Odorless) | Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | 1-4 hours | For peptides with Trp, His, Met, Cys.[12][14] |

| Cleavage (Simple) | TFA/Water/TIPS | 95:2.5:2.5 | 2-3 hours | For simple peptides without sensitive residues.[1][6] |

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and First Amino Acid Loading

-

Resin Selection : Choose the appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid).[7]

-

Transfer to Reaction Vessel : Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).

-

Swelling : Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[4] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

First Amino Acid Loading (Example for Wang Resin) :

-

Dissolve 2-4 equivalents of the first Fmoc-amino acid and 0.1 equivalents of DMAP (4-dimethylaminopyridine) in a minimal amount of DMF.

-

Add 2-4 equivalents of a coupling agent like DIC.

-

Add the activation mixture to the swollen, drained resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove unreacted reagents.

-

To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

-

Protocol 2: The Synthesis Cycle (Deprotection, Coupling, Washing)

This cycle is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection :

-

Amino Acid Coupling (using HBTU) :

-

In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-amino acid in DMF.

-

Add 3-5 equivalents of HBTU and 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Allow the mixture to stand for 1-5 minutes to pre-activate the amino acid.[9]

-

Add the pre-activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.[9]

-

-

Washing :

-

After the coupling reaction is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Protocol 3: Final Cleavage and Peptide Precipitation

-

Resin Preparation : After the final coupling and deprotection cycle, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

-

Cleavage Cocktail Preparation : In a well-ventilated fume hood, prepare the appropriate cleavage cocktail. For a standard peptide, a mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.[1][6]

-

Cleavage Reaction :

-

Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.[1]

-

-

Peptide Precipitation :

-

Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

-

Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.[4]

-

-

Isolation and Drying :

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum to obtain the crude product.

-

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science.[4] A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.[4]

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. scribd.com [scribd.com]

- 14. peptide.com [peptide.com]

The Role of Deuterium-Labeled Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies underpinning the use of deuterium-labeled amino acids in proteomics. By leveraging the unique properties of deuterium (B1214612), a stable isotope of hydrogen, researchers can gain profound insights into protein dynamics, quantification, and interactions. This guide is designed to be a core resource, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate the integration of these powerful techniques into research and drug development pipelines.

Core Principles of Deuterium Labeling in Proteomics

Deuterium (²H or D), as a stable, non-radioactive isotope of hydrogen, provides a subtle yet powerful tool for mass spectrometry (MS)-based proteomics. When hydrogen atoms in amino acids are replaced with deuterium, a detectable mass shift is introduced without significantly altering the biochemical properties of the molecules.[1] This principle is the foundation for several key applications in proteomics.

One of the primary advantages of using deuterium is its cost-effectiveness compared to other stable isotopes like ¹³C and ¹⁵N.[1] However, it's important to be aware of potential chromatographic shifts that can occur between deuterated and non-deuterated peptides, which may require careful consideration during data analysis.[2]

The main applications of deuterium-labeled amino acids in proteomics can be categorized as follows:

-

Quantitative Proteomics: Primarily through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" deuterated amino acids, allowing for the relative quantification of proteins between different cell populations.[3][4]

-

Protein Turnover Analysis: By introducing deuterium-labeled precursors, such as heavy water (D₂O) or deuterated essential amino acids, into a biological system, the rates of protein synthesis and degradation can be measured.[5][6]

-

Structural Proteomics: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) utilizes the exchange of backbone amide hydrogens with deuterium to probe protein conformation, dynamics, and interactions.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used method for accurate relative quantification of proteins in different cell populations.[4] The technique involves metabolically labeling the entire proteome by growing cells in media where a standard essential amino acid is replaced with its "heavy" isotopically labeled counterpart.[5] While ¹³C and ¹⁵N are commonly used, deuterium-labeled amino acids offer a viable alternative.[1]

Experimental Workflow for Deuterium-Based SILAC

The general workflow for a SILAC experiment using a deuterated amino acid, such as deuterated leucine (B10760876) (Leu-d3), is depicted below.[4]

References

- 1. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Protein turnover [utmb.edu]

Understanding the Mass Shift of DL-Leucine-N-FMOC-d10 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for DL-Leucine-N-FMOC-d10 in mass spectrometry. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize deuterated internal standards for quantitative analysis. This guide covers the fundamental principles, experimental protocols, and data interpretation related to the use of this compound as an internal standard in mass spectrometry-based assays.

Introduction to Mass Shift and Deuterated Internal Standards

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1][2] In quantitative mass spectrometry, a common challenge is the variability introduced during sample preparation and analysis. To correct for these variations, an internal standard (IS) is often employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.

Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are considered the gold standard in quantitative mass spectrometry.[3] This isotopic substitution results in a predictable increase in the molecular weight of the compound, leading to a "mass shift" in the mass spectrum. This allows the deuterated standard to be differentiated from the endogenous, unlabeled analyte while ensuring that both compounds exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[3]

This compound is a deuterated form of FMOC-protected leucine (B10760876), commonly used as an internal standard for the quantification of leucine and other amino acids in various biological matrices. The ten deuterium atoms introduce a significant and easily detectable mass shift.

Quantitative Data on Mass Shift

The accurate determination of the mass shift is critical for the correct setup of the mass spectrometer and for data analysis. The mass shift is the difference between the monoisotopic mass of the deuterated standard and the unlabeled analyte.

To understand the expected mass shift for this compound, we must first consider the chemical structures and calculate their precise monoisotopic masses.

Chemical Structures:

-

DL-Leucine-N-FMOC (Unlabeled): C₂₁H₂₃NO₄

-

This compound (Deuterated): C₂₁H₁₃D₁₀NO₄

Monoisotopic Mass Calculation:

The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms.

| Element | Isotope | Monoisotopic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Deuterium | ²H (D) | 2.014102 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

Table 1: Monoisotopic Masses of Relevant Isotopes

Using these values, we can calculate the theoretical monoisotopic masses of the unlabeled and deuterated compounds.

| Compound | Chemical Formula | Calculation | Theoretical Monoisotopic Mass (Da) |

| DL-Leucine-N-FMOC | C₂₁H₂₃NO₄ | (21 * 12.000000) + (23 * 1.007825) + (1 * 14.003074) + (4 * 15.994915) | 353.1627 |

| This compound | C₂₁H₁₃D₁₀NO₄ | (21 * 12.000000) + (13 * 1.007825) + (10 * 2.014102) + (1 * 14.003074) + (4 * 15.994915) | 363.2255 |

Table 2: Calculation of Theoretical Monoisotopic Masses

Expected Mass Shift:

The theoretical mass shift is the difference between the monoisotopic masses of the deuterated and unlabeled compounds.

| Parameter | Value (Da) |

| Theoretical Monoisotopic Mass of this compound | 363.2255 |

| Theoretical Monoisotopic Mass of DL-Leucine-N-FMOC | 353.1627 |

| Theoretical Mass Shift | 10.0628 |

Table 3: Theoretical Mass Shift of this compound

In a typical mass spectrometry experiment, the observed mass shift should be very close to this theoretical value. Any significant deviation may indicate an issue with instrument calibration or the presence of interfering substances.

Experimental Protocols

The following section outlines a general methodology for the analysis of this compound and its unlabeled counterpart using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Derivatization

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of DL-Leucine and this compound in a suitable solvent (e.g., 0.1 M HCl or a mixture of methanol (B129727) and water).

-

Create a series of calibration standards by spiking known concentrations of the unlabeled leucine standard into the matrix of interest (e.g., plasma, cell culture media).

-

Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

-

-

Derivatization with FMOC-Cl:

-

To an aliquot of the sample, add a borate (B1201080) buffer (e.g., 0.1 M, pH 9.0) to adjust the pH.

-

Add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a water-miscible organic solvent (e.g., acetonitrile (B52724) or acetone).

-

Vortex the mixture and allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).

-

Quench the reaction by adding an amine-containing reagent (e.g., glycine (B1666218) or amantadine) to consume the excess FMOC-Cl.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and polar impurities.

-

Elute the FMOC-derivatized amino acids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of FMOC-derivatized amino acids.

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

-

Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic FMOC-derivatized compounds.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantitative analysis due to its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and the deuterated internal standard. The precursor ion is the protonated molecular ion ([M+H]⁺) of the FMOC-derivatized amino acid. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

-

Fragmentation of FMOC-Leucine

Understanding the fragmentation pattern of FMOC-leucine is crucial for selecting the appropriate MRM transitions. In tandem mass spectrometry (MS/MS), the precursor ion is fragmented in the collision cell, and the resulting product ions are detected.

The FMOC protecting group has a characteristic fragmentation pattern. Common fragments arise from the cleavage of the fluorenylmethoxycarbonyl moiety. A prominent fragment is often observed at m/z 179 , corresponding to the fluorenylmethyl cation. Another significant fragment can be seen at m/z 165 , representing the fluorenyl cation.

For FMOC-Leucine, the precursor ion will be the protonated molecule. The fragmentation will involve the loss of the FMOC group and potentially other neutral losses from the leucine side chain.

Table 4: Example MRM Transitions for FMOC-Leucine and FMOC-Leucine-d10

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| FMOC-Leucine | 354.17 | 179.1 | Fluorenylmethyl cation |

| FMOC-Leucine | 354.17 | 165.1 | Fluorenyl cation |

| FMOC-Leucine | 354.17 | 132.1 | Leucine immonium ion |

| FMOC-Leucine-d10 | 364.23 | 179.1 | Fluorenylmethyl cation |

| FMOC-Leucine-d10 | 364.23 | 165.1 | Fluorenyl cation |

| FMOC-Leucine-d10 | 364.23 | 142.1 | Deuterated Leucine immonium ion |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Signaling Pathways and Workflows

Caption: General experimental workflow for the quantitative analysis of leucine using this compound.

Caption: Simplified fragmentation pathway of protonated this compound in tandem mass spectrometry.

Conclusion

This compound serves as an excellent internal standard for the accurate quantification of leucine in complex biological matrices. The introduction of ten deuterium atoms provides a clear and predictable mass shift, allowing for its reliable detection alongside the unlabeled analyte. Understanding the theoretical basis of this mass shift, employing robust experimental protocols, and correctly identifying the characteristic fragment ions are essential for achieving high-quality, reproducible results in mass spectrometry-based quantitative analysis. This guide provides the foundational knowledge and practical considerations for the successful implementation of this compound in your research and development workflows.

References

- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Leucine-ð-Fmoc (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-7575-0.25 [isotope.com]

- 3. longdom.org [longdom.org]

An In-depth Technical Guide to the Core Concepts of Metabolic Labeling with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and versatile technique used to trace the metabolic fate of molecules within biological systems. By introducing atoms with heavier, non-radioactive isotopes into cells, tissues, or organisms, researchers can track the transformation of these labeled compounds through intricate biochemical pathways.[1] This approach provides unparalleled insights into the dynamic nature of metabolism, enabling the quantification of metabolic fluxes, the determination of protein and metabolite turnover rates, and the elucidation of complex regulatory networks.[2][3] This guide delves into the fundamental principles, experimental protocols, and data interpretation of key stable isotope labeling methodologies, providing a comprehensive resource for researchers in basic science and drug development.

Core Principles of Stable Isotope Labeling

The foundation of stable isotope labeling lies in the ability to introduce a "heavy" version of a molecule into a biological system and subsequently detect its incorporation into downstream metabolites and macromolecules.[4] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for a wide range of applications, including human studies.[3] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3]

Key Concepts:

-

Isotopes: Variants of a particular chemical element that differ in the number of neutrons in their nucleus.[1]

-

Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose containing ¹³C is an isotopologue of glucose with ¹²C.

-

Metabolic Flux: The rate of turnover of molecules through a metabolic pathway. Metabolic flux analysis (MFA) is a key application of stable isotope labeling that quantifies these rates.[5]

The general principle involves feeding cells or organisms with a substrate, such as glucose or an amino acid, that has been enriched with a stable isotope.[6] As the organism metabolizes this substrate, the heavy isotope is incorporated into a variety of downstream molecules.[3] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the labeled molecules.[3] Mass spectrometry separates molecules based on their mass-to-charge ratio, and the incorporation of a heavy isotope results in a predictable mass shift, allowing for the differentiation between labeled and unlabeled species.[6]

Key Experimental Methodologies

Several distinct methodologies have been developed to apply the principles of stable isotope labeling to different research questions. The most prominent of these are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, Tandem Mass Tag (TMT) labeling for multiplexed protein quantification, and direct metabolic tracing with labeled substrates like ¹³C-glucose for metabolic flux analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy used to quantify relative differences in protein abundance between two or more cell populations.[7] The technique involves growing one population of cells in a "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine) and another population in a "heavy" medium where these essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[7]

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[8] The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry.[3]

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by the mass spectrometer due to their mass difference. The ratio of the peak intensities of the heavy and light peptides directly reflects the relative abundance of the protein in the two cell populations.[7]

Caption: General experimental workflow for a SILAC experiment.

A typical SILAC experiment requires careful planning and execution to ensure complete labeling and accurate quantification.[9]

-

Cell Culture and Labeling:

-

Select cell lines that are auxotrophic for the amino acids to be labeled (commonly arginine and lysine).

-

Culture one population of cells in "light" SILAC medium and the other in "heavy" SILAC medium for at least five to six cell doublings to ensure >95% incorporation of the heavy amino acids.[3][8]

-

Verify labeling efficiency by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.

-

-

Experimental Treatment:

-

Once complete labeling is achieved, apply the experimental treatment to the "heavy" cell population and the control treatment to the "light" cell population.

-

-

Sample Preparation:

-

Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells and extract the proteins.

-

Digest the proteins into peptides using trypsin. Trypsin cleaves C-terminal to arginine and lysine (B10760008) residues, ensuring that most peptides will contain a label.[3]

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

-

Use specialized software to identify peptides and quantify the intensity ratios of the "heavy" and "light" isotopologues for each peptide.

-

Protein abundance ratios are then calculated from the peptide ratios.

-

| Parameter | Value | Reference |

| SILAC Labeling Efficiency | ||

| Heavy Isotope Incorporation | >95% | [3][8] |

| Plateau of Labeling Efficiency | ~90% after the second cell passage | [2] |

| Protein Turnover Rates (Half-life) | ||

| Average Protein Half-life in Fibroblasts | 59.9 hours | [10] |

| Range of Protein Half-lives | 3 to 573 hours | [10] |

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling technique that enables the simultaneous identification and quantification of proteins in multiple samples (multiplexing).[11] TMT reagents are a set of isobaric tags, meaning they have the same total mass. Each tag consists of three parts: a reporter group, a mass normalizer, and a reactive group.[12] The reactive group covalently attaches to the N-terminus and lysine residues of peptides.[11]

While the total mass of the tags is the same, the distribution of heavy isotopes between the reporter and mass normalizer groups is different for each tag. During MS1 analysis, all peptides labeled with different TMT tags appear as a single peak.[12] However, during MS/MS fragmentation, the tags are cleaved, releasing the reporter ions. These reporter ions have different masses and their relative intensities in the MS2 spectrum correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples.[11]

Caption: General experimental workflow for a TMT labeling experiment.

The TMT labeling protocol involves a series of precise steps to ensure accurate and reproducible quantification.[13][14]

-

Protein Extraction and Digestion:

-

Extract proteins from each sample to be compared.

-

Quantify the protein concentration in each sample accurately.

-

Reduce and alkylate the proteins to denature them and prepare them for digestion.

-

Digest the proteins into peptides using trypsin.

-

-

TMT Labeling:

-

Resuspend the dried peptide samples in an appropriate buffer (e.g., TEAB).

-

Add the specific TMT reagent to each sample and incubate to allow the labeling reaction to complete.

-

Quench the reaction with hydroxylamine.

-

-

Sample Pooling and Cleanup:

-

Combine the labeled samples in a 1:1 ratio.

-

Clean up the pooled sample to remove excess TMT reagents and other contaminants.

-

-

Fractionation and LC-MS/MS Analysis:

-

For complex samples, it is often necessary to fractionate the peptide mixture to reduce complexity and improve the depth of proteome coverage.

-

Analyze the fractions by LC-MS/MS. The mass spectrometer is programmed to isolate the isobaric parent ions and then fragment them to generate the reporter ions for quantification.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the intensities of the reporter ions for each peptide.

-

The relative protein abundance across the different samples is determined from the reporter ion intensities.

-

| Parameter | Value/Range | Reference |

| Multiplexing Capacity | ||

| TMT | Up to 11 samples | [15] |

| TMTpro | Up to 18 samples | [15] |

| Quantitative Accuracy | ||

| Ratio Compression | Ratios of 1:10 can be measured as ~1:6 | [16] |

| Labeling Efficiency | Typically >95% | [17] |

¹³C Metabolic Tracing

¹³C metabolic tracing is a powerful technique used to map metabolic pathways and quantify metabolic fluxes.[6] This method involves introducing a ¹³C-labeled substrate, most commonly [U-¹³C]-glucose (where all six carbon atoms are ¹³C), into a biological system.[18] As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into downstream metabolites in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.[6]

By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can determine the relative contribution of the labeled substrate to different pathways and calculate the rates of metabolic reactions.[6]

Caption: General workflow for a ¹³C metabolic tracing experiment.

A successful ¹³C metabolic tracing experiment requires careful attention to experimental conditions and sample handling to accurately capture the metabolic state of the system.[19][20]

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., ¹³C-glucose). The concentration of the labeled substrate should be carefully chosen to reflect physiological conditions.

-

-

Time-Course Sampling and Quenching:

-

Collect cell samples at various time points after the introduction of the labeled substrate to monitor the dynamic incorporation of the label.

-

It is critical to rapidly quench all enzymatic activity at the time of sampling to prevent further metabolism. This is often achieved by washing the cells with ice-cold saline and then adding a cold solvent like methanol (B129727) or acetonitrile.

-

-

Metabolite Extraction:

-